molecular formula C9H11NO3 B6163600 methyl 4-(methoxymethyl)pyridine-2-carboxylate CAS No. 317335-18-5

methyl 4-(methoxymethyl)pyridine-2-carboxylate

Cat. No. B6163600
CAS RN: 317335-18-5
M. Wt: 181.2
InChI Key:
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Description

Methyl 4-(methoxymethyl)pyridine-2-carboxylate (MMP2C) is a chemical compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in the synthesis of a variety of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Methyl 4-(methoxymethyl)pyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of other compounds, such as N-methyl-4-methoxymethylpyridine-2-carboxamide. It has also been used in the study of biochemical and physiological effects. It has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins.

Mechanism of Action

Methyl 4-(methoxymethyl)pyridine-2-carboxylate is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in a variety of physiological processes. By inhibiting AChE, methyl 4-(methoxymethyl)pyridine-2-carboxylate can increase the levels of acetylcholine, which can have a range of effects on the body.
Biochemical and Physiological Effects
methyl 4-(methoxymethyl)pyridine-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can have a range of effects on the body. It has been shown to increase alertness, improve memory, and increase muscle strength. It has also been shown to reduce the symptoms of depression, anxiety, and stress.

Advantages and Limitations for Lab Experiments

Methyl 4-(methoxymethyl)pyridine-2-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its versatility, as it can be used in a variety of scientific research applications. It is also relatively easy to synthesize, and can be stored for long periods of time without degrading. However, it does have some limitations, such as its potential to cause side effects in some individuals.

Future Directions

Methyl 4-(methoxymethyl)pyridine-2-carboxylate has a variety of potential future applications. It could be used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins. It could also be used to develop new compounds for use in medicine and other scientific research applications. Additionally, it could be further studied to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

Methyl 4-(methoxymethyl)pyridine-2-carboxylate can be synthesized from a variety of starting materials. The most common starting material is 4-methoxypyridine-2-carboxylic acid (MPCA). This can be reacted with methyl iodide in an acid-catalyzed reaction to form methyl 4-(methoxymethyl)pyridine-2-carboxylate. Other methods of synthesis have also been developed, such as an acid-catalyzed reaction of 4-methoxypyridine-2-carboxaldehyde with methyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 4-(methoxymethyl)pyridine-2-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-pyridinecarboxylic acid", "methyl iodide", "sodium hydride", "paraformaldehyde", "methanol", "acetic acid", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 2-pyridinecarboxylic acid to 2-pyridinecarboxylic acid methyl ester by reacting with methanol in the presence of sulfuric acid.", "Step 2: Preparation of 4-(methoxymethyl)pyridine-2-carboxylic acid by reacting 2-pyridinecarboxylic acid methyl ester with paraformaldehyde and sodium hydride in acetic acid.", "Step 3: Conversion of 4-(methoxymethyl)pyridine-2-carboxylic acid to methyl 4-(methoxymethyl)pyridine-2-carboxylate by reacting with methyl iodide in the presence of sodium hydride in diethyl ether." ] }

CAS RN

317335-18-5

Product Name

methyl 4-(methoxymethyl)pyridine-2-carboxylate

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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